4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide
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Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a complex organic compound that features a unique combination of functional groups, including an isoindole, benzothiazole, and butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Isoindole Moiety: This can be achieved by the cyclization of phthalic anhydride with an amine under acidic conditions.
Introduction of the Benzothiazole Group: This step involves the reaction of 2-aminobenzenethiol with a suitable electrophile to form the benzothiazole ring.
Coupling of the Two Fragments: The isoindole and benzothiazole fragments are then coupled using a suitable linker, such as a butanamide chain, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: Its unique structure could make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The benzothiazole moiety is known to interact with various biological targets, while the isoindole group may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoic acid
- Ethanethioic acid, S-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-butenyl] ester
Uniqueness
What sets 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the isoindole and benzothiazole moieties allows for a diverse range of interactions and reactivities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17N3O5S2 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C20H17N3O5S2/c1-30(27,28)12-8-9-15-16(11-12)29-20(21-15)22-17(24)7-4-10-23-18(25)13-5-2-3-6-14(13)19(23)26/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,22,24) |
InChI Key |
PCVZICMQIQRIPC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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